(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-(2,5-dimethyl-1-pyrrolyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-4-thiazolidinone is a member of methoxybenzenes.
Scientific Research Applications
Antitumor Activity
The derivatives of thiazolidin-4-ones, including the compound , have been investigated for their potential antitumor activities. Studies have shown that these compounds exhibit moderate antitumor activity against various malignant tumor cells. For instance, the derivatives were found to be particularly sensitive against renal cancer cell lines (Horishny, Chaban, & Matiychuk, 2020).
Photodynamic Therapy Applications
Thiazolidin-4-one derivatives have also been explored for their potential in photodynamic therapy, especially in the treatment of cancer. Their properties as photosensitizers, such as high singlet oxygen quantum yield, make them suitable for Type II photodynamic therapy mechanisms, which are used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Some thiazolidin-4-one derivatives have been reported to possess antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal agents, suggesting their potential application in the development of new antimicrobial drugs (Gouda, Berghot, Shoeib, & Khalil, 2010).
Corrosion Inhibition
Thiazolidinedione derivatives have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. They have shown to increase the inhibition efficiency with concentration and exhibit mixed-type inhibition behavior (Yadav, Behera, Kumar, & Yadav, 2015).
Inflammation and Pain Management
Certain thiazolidin-4-one derivatives have been evaluated for their anti-inflammatory and analgesic effects, showing potential for the development of new medications in this area (Ranga, Sharma, & Kumar, 2013).
properties
Product Name |
(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
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Molecular Formula |
C17H16N2O2S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-4-5-12(2)18(11)19-16(20)15(23-17(19)22)10-13-6-8-14(21-3)9-7-13/h4-10H,1-3H3/b15-10- |
InChI Key |
PZOXRWHIFUFFGV-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(N1N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S)C |
Canonical SMILES |
CC1=CC=C(N1N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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